4-Chloro-6-(2-ethoxyphenyl)pyrimidine

Descripción general

Descripción

4-Chloro-6-(2-ethoxyphenyl)pyrimidine (CEPP) is a heterocyclic compound with chloro, ethoxy, and phenyl substituents. It is a multifunctionalized pyrimidine scaffold . The molecular formula of this compound is C12H11ClN2O.

Synthesis Analysis

The synthesis of 4-Chloro-6-(2-ethoxyphenyl)pyrimidine involves the reaction of 4,6-Dichloro-2-(methylthio)pyrimidine with EtONa in EtOH, at ca. 20 °C, for 2 h . This reaction yields 4-chloro-6-ethoxy-2-(methylthio)pyrimidine . Further details about the synthesis process can be found in the relevant papers .Molecular Structure Analysis

The molecular structure of 4-Chloro-6-(2-ethoxyphenyl)pyrimidine can be analyzed using various methods. The molecular weight of this compound is 234.68 g/mol. More detailed structural analysis can be found in the relevant papers .Chemical Reactions Analysis

The chemical reactions involving 4-Chloro-6-(2-ethoxyphenyl)pyrimidine are complex and can be influenced by various factors. For instance, the presence of different substituents can affect the course and efficiency of the reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Chloro-6-(2-ethoxyphenyl)pyrimidine can be analyzed using various methods. For instance, the molecular weight of this compound is 234.68 g/mol. More detailed properties can be found in the relevant papers .Aplicaciones Científicas De Investigación

Pharmaceutical Research

Pyrimidine derivatives are widely studied for their potential pharmaceutical applications. They have been found to exhibit a range of biological activities, including anti-inflammatory , antioxidant , antimicrobial , antitumor , antiviral , and antidepressant properties .

Synthesis of Anti-Inflammatory Agents

Some pyrimidine derivatives have been synthesized and tested for their COX-2 inhibitory potential and anti-inflammatory effects . This includes studies on novel pyrimidine-5-carbonitrile derivatives and their in vivo anti-inflammatory activity .

Fungicide Development

Pyrimidine derivatives have also been explored as potential candidates for controlling plant diseases caused by fungi like S. sclerotiorum, indicating their use in developing new fungicides .

Multifunctionalised Scaffold

Certain pyrimidine compounds are presented as useful multifunctionalised scaffolds in chemical synthesis, which can be further modified to create a variety of biologically active molecules .

Enzyme Inhibition

Research has been conducted on pyrimidine derivatives as enzyme inhibitors, such as 5-lipoxygenase (5-LOX) inhibitors, which play a role in the inflammatory process .

Regioselective Synthesis

Pyrimidine derivatives are used in regioselective synthesis processes to create new compounds with potential biological activities .

Mecanismo De Acción

Target of Action

4-Chloro-6-(2-ethoxyphenyl)pyrimidine (CEPP) is a heterocyclic compound with chloro, ethoxy, and phenyl substituentsFor instance, some pyrimidine derivatives have been found to inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

One such mechanism involves inhibiting protein kinases . The inhibition of these enzymes can disrupt cellular signaling processes, potentially leading to various downstream effects such as altered cell growth and metabolism.

Biochemical Pathways

For instance, they can inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . This suggests that CEPP may also influence these or similar pathways, leading to downstream effects on inflammation and other cellular processes.

Result of Action

, it is plausible that CEPP may have similar effects, potentially leading to altered cell growth, metabolism, and inflammatory responses.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-chloro-6-(2-ethoxyphenyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O/c1-2-16-11-6-4-3-5-9(11)10-7-12(13)15-8-14-10/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJQKIVRAZLLRID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2=CC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-6-(2-ethoxyphenyl)pyrimidine | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

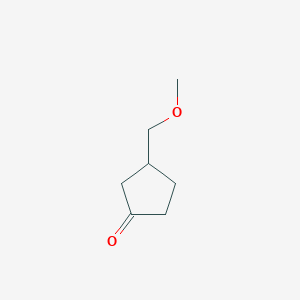

![4-[(1-Methylpyrrolidin-3-yl)oxy]piperidine](/img/structure/B1427155.png)

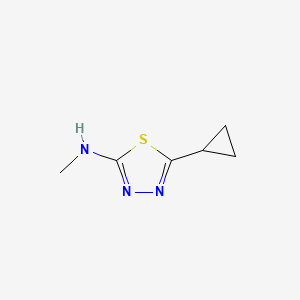

![[4-(2-Methyl-pyridin-4-yl)-phenyl]-acetic acid](/img/structure/B1427165.png)

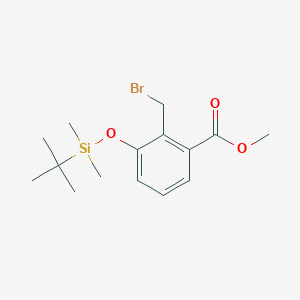

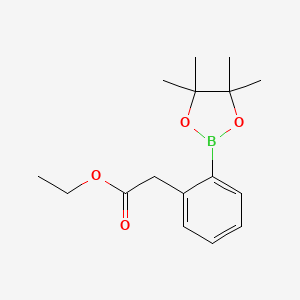

![1-{2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]ethyl}pyrrolidin-2-one](/img/structure/B1427166.png)

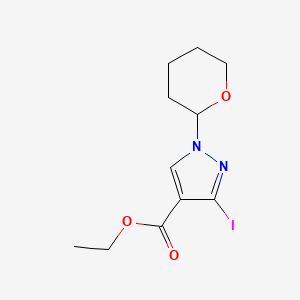

![4-chloro-N-[(4-methylphenyl)methylidene]benzene-1-sulfonamide](/img/structure/B1427170.png)